
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a colorless, volatile liquid with a pleasant odor. It is an organic compound with the molecular formula C12H14O. It is an isomer of the more commonly known (2,4-dimethylphenyl)acetic acid, which is found in a variety of plants and animals. It is a key intermediate in the synthesis of a variety of aromatic compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a valuable intermediate in the synthesis of a variety of aromatic compounds. It has been used in the synthesis of a wide range of compounds, including phenylthioacetic acid, benzylthioacetic acid, and benzylthioribose. It has also been used in the synthesis of the antifungal agent miconazole and the anti-inflammatory agent niflumic acid. In addition, it has been used in the synthesis of the antiviral agent lamivudine and the anti-HIV agent efavirenz.
Mechanism of Action
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is believed to act as a nucleophilic catalyst in the synthesis of aromatic compounds. It is believed to interact with the electrophilic centers of the reactants, resulting in the formation of a new aromatic compound. The mechanism of action of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, is not fully understood, but it is believed to involve a nucleophilic attack on the electrophilic centers of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, have not been extensively studied. It is believed to have low toxicity, with no reported adverse effects in humans. However, it is important to note that its effects may vary depending on the concentration and duration of exposure.
Advantages and Limitations for Lab Experiments
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, has several advantages for laboratory experiments. It is a colorless, volatile liquid with a pleasant odor, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that the reactivity of the compound may vary depending on the reaction conditions.
Future Directions
The future of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of new compounds and to develop more cost-effective synthesis methods. Additionally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a catalyst in the synthesis of other compounds. Finally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a starting material for the synthesis of other compounds.
Synthesis Methods
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is synthesized via a multi-step process. The first step is the formation of the starting material, p-tolylacetic acid, which is obtained by the reaction of p-toluenesulfonic acid with acetic anhydride. The second step involves the reaction of p-tolylacetic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form the corresponding sulfoxide. The third step involves the reaction of the sulfoxide with methyl iodide to form (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBQSGRXIHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-phenyl)-p-tolyl-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






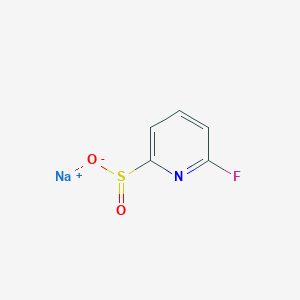

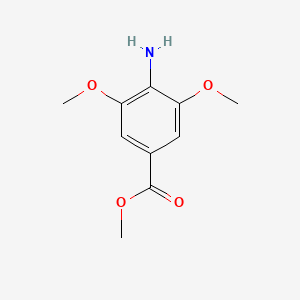
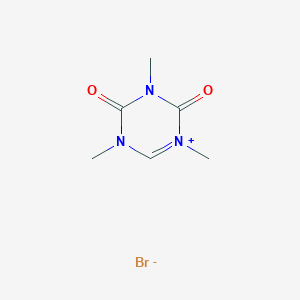

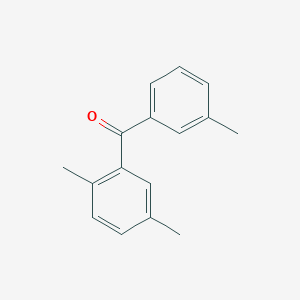
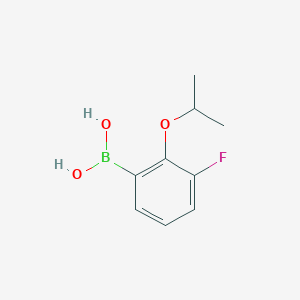
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)
